molecular formula C10H7Br2NO B598996 3,6-Dibromo-8-methylquinolin-4(1H)-one CAS No. 1204811-68-6

3,6-Dibromo-8-methylquinolin-4(1H)-one

Cat. No.: B598996
CAS No.: 1204811-68-6
M. Wt: 316.98
InChI Key: GCGBGWCXBJOTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-8-methylquinolin-4(1H)-one is a high-value brominated quinoline derivative designed for use as a key synthetic intermediate in advanced research and development. Its specific molecular structure, featuring bromine atoms at the 3 and 6 positions and a methyl group at the 8 position of the quinolin-4(1H)-one scaffold, makes it a versatile building block for constructing complex molecules. This compound is primarily utilized in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki couplings, to introduce the quinoline core into more complex architectures . In the field of medicinal chemistry and drug discovery, this compound serves as a pivotal precursor for the synthesis of novel pharmacologically active compounds. Researchers leverage its reactivity to develop potential drug candidates with targeted therapeutic applications. The structural features of the quinolin-4(1H)-one core are found in molecules with diverse biological activities, and its incorporation into synthetic pathways supports the exploration of novel chemical entities with enhanced biological profiles . Furthermore, its applications extend to material science, where it may be employed in the development of specialty chemicals and advanced functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204811-68-6

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98

IUPAC Name

3,6-dibromo-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7Br2NO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14)

InChI Key

GCGBGWCXBJOTFL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Br)C(=O)C(=CN2)Br

Synonyms

3,6-Dibromo-4-hydroxy-8-methylquinoline

Origin of Product

United States

Synthetic Methodologies for 3,6 Dibromo 8 Methylquinolin 4 1h One

Direct Bromination Strategies

Direct bromination of a pre-formed quinolone ring system is a common approach for the synthesis of bromo-substituted quinolin-4(1H)-ones. These strategies typically involve the electrophilic substitution of a suitable precursor.

Bromination of 8-Methylquinolin-4(1H)-one Precursors

The most direct route to 3,6-Dibromo-8-methylquinolin-4(1H)-one would involve the bromination of the parent 8-methylquinolin-4(1H)-one. The synthesis of this precursor can be achieved through established methods for quinolone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from 2-methylaniline. wikipedia.orgwikipedia.org

Once 8-methylquinolin-4(1H)-one is obtained, it can be subjected to bromination. The directing effects of the substituents on the quinolone ring will govern the regioselectivity of the bromination. The electron-donating methyl group at the C-8 position and the activating nature of the quinolone nitrogen would influence the position of electrophilic attack.

Regioselective Bromination Approaches

Achieving the desired 3,6-dibromo substitution pattern requires a regioselective bromination strategy. The electronic properties of the 8-methylquinolin-4(1H)-one ring system play a crucial role in determining the outcome of electrophilic bromination. The pyridinone ring is generally susceptible to electrophilic attack at the C-3 position, while the benzene (B151609) ring's substitution pattern is influenced by the existing methyl group and the fused heterocyclic ring. nuph.edu.ua

Studies on the bromination of similar quinolin-4(1H)-one systems have shown that the reaction conditions, including the choice of brominating agent and solvent, can significantly impact the regioselectivity. nuph.edu.ua For instance, the use of molecular bromine or N-bromosuccinimide (NBS) in various solvents could be explored to optimize the formation of the desired 3,6-dibromo product. nuph.edu.ua It is plausible that a step-wise bromination could be employed, where the more activated position is brominated first, followed by a second bromination under more forcing conditions.

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the final substitution pattern by constructing the quinolone ring from appropriately substituted precursors. These routes typically involve the cyclization of a substituted aniline (B41778).

Ring-Closing Reactions Involving Dibrominated Anilines

A key strategy in multi-step syntheses is the use of a pre-functionalized aniline that already contains the desired substitution pattern of the final product's benzene ring. For the synthesis of this compound, a suitable precursor would be 2,5-dibromo-3-methylaniline (B1412454). While the synthesis of this specific aniline is not widely reported, it can be conceptually derived from 3-methylaniline through a two-step process involving protection of the amino group, followed by directed bromination and deprotection. The bromination of 3-methylaniline itself can yield various isomers, and thus a directed approach is necessary. guidechem.comchemicalbook.comgoogle.com

Once 2,5-dibromo-3-methylaniline is synthesized, it can be utilized in various classical quinolone syntheses.

Condensation Reactions for Quinolone Formation

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) from anilines and β-ketoesters. wikipedia.orgwikipedia.org In this approach, 2,5-dibromo-3-methylaniline would be condensed with a suitable β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization to yield the corresponding substituted quinolin-4(1H)-one. The high temperatures often required for the cyclization step are a key consideration in this method. wikipedia.org

The Gould-Jacobs reaction provides an alternative route, reacting an aniline with a malonic ester derivative, typically diethyl ethoxymethylenemalonate. wikipedia.org This reaction proceeds through condensation and subsequent thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to the desired quinolin-4(1H)-one. wikipedia.orgablelab.eu The application of this reaction to 2,5-dibromo-3-methylaniline would be a viable, albeit multi-step, approach to the quinolone core.

Reaction Aniline Precursor Reagent Key Steps Reference
Conrad-Limpach Synthesis2,5-Dibromo-3-methylanilineβ-ketoester (e.g., ethyl acetoacetate)Condensation, Thermal Cyclization wikipedia.orgwikipedia.org
Gould-Jacobs Reaction2,5-Dibromo-3-methylanilineDiethyl ethoxymethylenemalonateCondensation, Thermal Cyclization, Hydrolysis, Decarboxylation wikipedia.orgablelab.eu

Cyclization Pathways Utilizing Functionalized Intermediates

The Camps cyclization is another powerful method for quinolone synthesis, involving the base-catalyzed cyclization of an o-acylaminoacetophenone. ablelab.eu To apply this to the target molecule, one would first need to synthesize the corresponding N-acetyl-2-amino-3,6-dibromotoluene. This intermediate could then be subjected to intramolecular cyclization to form the quinolone ring.

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis is a cornerstone in the construction of complex molecules like this compound, offering high efficiency and selectivity. Palladium catalysts, in particular, have proven to be invaluable in the formation of the quinolinone ring and the derivatization of its precursors.

Palladium-Catalyzed Coupling Reactions for Precursor Derivatization

The synthesis of this compound logically commences with the preparation of a suitably substituted aniline precursor, such as 2-bromo-4-methylaniline (B145976). This key intermediate can be synthesized from p-toluidine (B81030) through a two-step process involving acetylation to protect the amino group, followed by regioselective bromination at the ortho-position, and subsequent deprotection. doubtnut.com

Palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of precursors to quinolinones. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium catalysis are readily applicable. For instance, palladium-catalyzed amination of a di-halogenated aromatic compound with an appropriate amine can be a viable route to a precursor. One documented example is the palladium-catalyzed selective amination of 3-bromoquinoline (B21735) with 2-bromo-4-methylaniline to yield 3-(2-bromo-4-methylphenylamino)quinoline, showcasing the utility of palladium in forming key C-N bonds. sigmaaldrich.com

Furthermore, palladium-catalyzed carbonylative coupling reactions are a powerful tool for constructing the quinolin-4-one skeleton. wikipedia.org For example, the reaction of a substituted 2-iodoaniline (B362364) with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst can lead to the formation of a 2-substituted quinolin-4-one. wikipedia.org This methodology could be adapted for the synthesis of the target compound by using a precursor such as 2-iodo-4-bromo-6-methylaniline.

The table below summarizes representative palladium-catalyzed reactions that are relevant to the synthesis of substituted quinolinones.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef.
Selective Amination3-Bromoquinoline, 2-Bromo-4-methylanilinePalladium catalyst3-(2-bromo-4-methylphenylamino)quinoline sigmaaldrich.com
Carbonylative Cyclization2-Iodoaniline, Terminal alkynePdCl₂(PPh₃)₂, CO2-Substituted quinolin-4-one wikipedia.org
One-Pot Amidation/Cyclization2'-Bromoacetophenones, AmidesPd₂(dba)₃, Xantphos, Base2-Substituted 4-quinolones ablelab.eu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. youtube.comechemi.com These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. The Gould-Jacobs reaction, a classical method for quinoline (B57606) synthesis, can be significantly accelerated using microwave irradiation. This reaction involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization. ablelab.euwikipedia.org For the synthesis of 6-bromo-8-methylquinolin-4(1H)-one, a precursor to the final target, 2-bromo-4-methylaniline could be reacted with diethyl ethoxymethylenemalonate under microwave heating.

The use of water as a solvent is another key aspect of green chemistry. Iron-catalyzed cyclization reactions in water under microwave irradiation have been developed for the synthesis of quinazolinone derivatives, a related class of heterocycles. ablelab.eu This suggests the potential for developing similar iron-catalyzed or other transition-metal-catalyzed cyclizations for quinolinone synthesis in aqueous media.

Solvent-free reactions, also promoted by microwave irradiation, represent another green approach. The condensation of anilines with diethyl ethoxymethylenemalonate can be carried out under solvent-free microwave conditions to produce ethyl 4-quinolone-3-carboxylates in high yields.

The table below highlights some green chemistry approaches applicable to quinolinone synthesis.

Green ApproachReactionConditionsAdvantagesRef.
Microwave-Assisted SynthesisGould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonate, Microwave heatingReduced reaction time, Improved yields ablelab.eu
Aqueous MediaIron-Catalyzed Cyclization2-Halobenzoic acids, Amidines, Microwave, WaterUse of a benign solvent ablelab.eu
Solvent-Free ReactionCondensationAromatic amines, Diethyl ethoxymethylenemalonate, MicrowaveEnvironmentally friendly, High yields

Spectroscopic and Structural Elucidation of this compound

Authoritative scientific data, including detailed spectroscopic analysis for the specific chemical compound "this compound," is not presently available in publicly accessible scientific literature and chemical databases.

Extensive searches of scholarly articles, chemical repositories, and spectroscopic databases did not yield any specific experimental or theoretical data for this particular molecule. The requested information for the following sections and subsections therefore cannot be provided:

Spectroscopic and Structural Elucidation of 3,6 Dibromo 8 Methylquinolin 4 1h One

Mass Spectrometry (MS)

While general principles of spectroscopic analysis for quinolinone derivatives are well-established, the absence of specific data for 3,6-Dibromo-8-methylquinolin-4(1H)-one prevents the creation of a scientifically accurate and detailed article as per the user's request. The precise positions of the bromo and methyl substituents significantly influence the spectroscopic signatures, making extrapolation from related but different compounds scientifically unsound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high accuracy and precision. longdom.org This capability allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. longdom.org

For this compound, with a molecular formula of C₁₀H₇Br₂NO, the theoretical exact mass can be calculated. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum. The most abundant isotopologues will be [M]+, [M+2]+, and [M+4]+, with relative intensities of approximately 1:2:1, which is a definitive signature for a dibrominated compound. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). mdpi.com

The high mass accuracy of HRMS, often at the sub-ppm level, is crucial for confirming the elemental composition and differentiating the target compound from other potential isobaric interferences. longdom.org

Table 1: Theoretical HRMS Data for this compound (C₁₀H₇Br₂NO)

Isotopologue FormulaCalculated m/zIsotope Composition
C₁₀H₇⁷⁹Br₂NO314.8945⁷⁹Br, ⁷⁹Br
C₁₀H₇⁷⁹Br⁸¹BrNO316.8925⁷⁹Br, ⁸¹Br
C₁₀H₇⁸¹Br₂NO318.8904⁸¹Br, ⁸¹Br

Note: The calculated m/z values are for the protonated molecule [M+H]⁺ and are based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹¹N), and oxygen (¹⁶O).

Fragmentation Pattern Analysis in Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is anticipated to be influenced by its core quinolone structure and its substituents.

Quinolone systems are known to exhibit characteristic fragmentation pathways. nih.gov A primary fragmentation event for the quinoline (B57606) radical cation involves the loss of a molecule of hydrogen cyanide (HCN). rsc.org For the title compound, which is a quinolin-4(1H)-one, fragmentation is also likely to be directed by the carbonyl group. Ketones typically undergo α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. researchgate.net

Given these principles, a plausible fragmentation pathway for this compound could involve initial losses of small molecules such as CO, Br, or HBr, followed by cleavage of the heterocyclic ring. The stability of the quinoline ring system may lead to the observation of fragment ions where the core structure is retained. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
315/317/319[M-Br]⁺Br
315/317/319[M-CO]⁺CO
[M-Br]⁺[M-Br-CO]⁺CO
315/317/319[M-HCN]⁺HCN

Note: The m/z values are nominal masses for the major isotopic peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. ias.ac.in While specific crystallographic data for this compound is not publicly available, the solid-state structure can be predicted based on the known crystal structures of related quinoline and quinolinone derivatives.

The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen). This functionality strongly suggests that intermolecular hydrogen bonding will be a dominant feature in the crystal lattice, likely forming chains or dimeric motifs. nih.govnih.gov

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

ParameterPredicted Value/FeatureRationale
Crystal SystemMonoclinic or OrthorhombicCommon for substituted quinolones
Space GroupP2₁/c or P-1Common centrosymmetric space groups
Key Intermolecular InteractionsN-H···O=C Hydrogen BondingPresence of donor and acceptor groups
π-π StackingPlanar aromatic quinoline system
C-H···Br InteractionsPresence of bromine and C-H bonds
Halogen Bonding (Br···O/N)Potential for bromine to act as a halogen bond donor

Chemical Reactivity and Derivatization of 3,6 Dibromo 8 Methylquinolin 4 1h One

Reactions at the Quinolone Nitrogen Atom (N-1)

The nitrogen atom of the quinolone ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which can render the N-H proton acidic and the nitrogen atom nucleophilic upon deprotonation.

N-alkylation and N-acylation are fundamental transformations for modifying the quinolone scaffold. These reactions typically proceed via the deprotonation of the N-H group with a suitable base to form a nucleophilic quinolonate anion, which then reacts with an electrophilic alkylating or acylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

The general scheme for these reactions is as follows:

N-Alkylation: Introduction of alkyl, benzyl, or other substituted alkyl groups.

N-Acylation: Introduction of acyl groups, such as acetyl or benzoyl, to form N-acylquinolinones.

Reductive alkylation of quinolines is another method to produce N-alkyl tetrahydroquinolines. acs.org

A wide array of N-substituted derivatives of quinolones can be synthesized through these alkylation and acylation reactions. The choice of the alkylating or acylating agent allows for the introduction of various functionalities, which can significantly impact the biological activity and physicochemical properties of the resulting compounds. For instance, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.

ReagentProduct Type
Alkyl Halide (e.g., CH₃I, BnBr)N-Alkylquinolinone
Acyl Chloride (e.g., AcCl, BzCl)N-Acylquinolinone
Aryl Boronic Acid / Aryl HalideN-Arylquinolinone

Reactions at the Dibrominated Aromatic Ring (C-3, C-6, C-8)

The bromine atoms at the C-3 and C-6 positions, as well as the C-8 methyl group, provide multiple handles for further functionalization of the aromatic core of 3,6-dibromo-8-methylquinolin-4(1H)-one.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromine atoms, particularly at the C-3 position, which is activated by the adjacent electron-withdrawing carbonyl group. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com In an SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, followed by the departure of the halide leaving group. wikipedia.org The reactivity in SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com For this compound, the C-3 bromine is expected to be more susceptible to SNAr than the C-6 bromine due to its proximity to the carbonyl function. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to haloquinolines. researchgate.net The bromine atoms at C-3 and C-6 serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinolinone with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govwikipedia.orgnih.govlibretexts.orgrsc.org It is a versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups at the C-3 and C-6 positions. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction couples the bromoquinolinone with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgtaylorandfrancis.comlibretexts.orgnih.gov This reaction is a valuable method for the vinylation of the quinolone core.

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl moiety at the halogenated positions. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the synthesis of quinolones with extended π-systems. researchgate.net

ReactionCoupling PartnerResulting Bond
Suzuki-MiyauraBoronic Acid/EsterC-C
HeckAlkeneC-C (vinyl)
SonogashiraTerminal AlkyneC-C (alkynyl)

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.orgorganic-chemistry.orgrsc.org In the context of this compound, the carbonyl group at C-4 can act as a directing group, facilitating the deprotonation of the adjacent C-5 position by a strong base, such as an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting lithiated species can then be quenched with various electrophiles to introduce new substituents at the C-5 position. The presence of the C-6 bromine may influence the regioselectivity of this process. Additionally, the amide functionality formed upon N-alkylation or N-acylation can also serve as a potent directing group for ortho-lithiation.

Reactivity of the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a central feature of the quinolin-4(1H)-one core, governing much of its chemical character. Its reactivity is intrinsically linked to the phenomenon of tautomerism.

Reactions Involving the Methyl Group (C-8)

The methyl group at the C-8 position offers a site for various chemical transformations, expanding the synthetic utility of the quinolinone scaffold.

Oxidation and Functionalization of the Methyl Group

The C(sp³)–H bonds of the 8-methyl group on quinolines are targets for functionalization, a key strategy in medicinal chemistry to broaden the chemical space for drug discovery. nih.gov This functionalization can be achieved through both metal-catalyzed and metal-free methods. nih.gov

A common and synthetically valuable transformation is the oxidation of the methyl group. Theoretical considerations suggest that in the oxidation of a methylquinoline, the methyl group is the most likely site for initial attack, even before the benzene (B151609) or pyridine (B92270) rings. pvamu.edu This chemoselectivity allows for the targeted synthesis of valuable derivatives.

Various reagents and systems have been developed for this purpose. A convenient, metal-free protocol for the chemoselective oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes utilizes hypervalent iodine(III) reagents. researchgate.net Another effective metal-free system employs I₂/DMSO/O₂ for the aerobic oxidation of benzylic C-H bonds to form heteroaromatic aldehydes. researchgate.net These methods are noted for their tolerance of a wide array of functional groups, including halogens such as the bromo substituents present in this compound. researchgate.net Further oxidation of the resulting aldehyde can yield the corresponding carboxylic acid. pvamu.eduyoutube.com

The introduction of a methyl group at the 8-position can, however, sometimes hinder certain reactions due to steric effects, as observed in a manganese-catalyzed epoxidation reaction where 8-methylquinoline (B175542) was a less effective substrate. rsc.org

Table 3: Reagents for Oxidation of Methylquinolines

Reagent/System Product Reaction Type Reference
Hypervalent iodine(III) reagents Aldehyde Metal-free oxidation researchgate.net
I₂/DMSO/O₂ Aldehyde Metal-free aerobic oxidation researchgate.net
Hot alkaline KMnO₄ Carboxylic acid Strong oxidation youtube.com

Computational and Theoretical Investigations of 3,6 Dibromo 8 Methylquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and structural properties of 3,6-Dibromo-8-methylquinolin-4(1H)-one. These calculations are fundamental in predicting the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinolinone derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine various electronic properties. ekb.egekb.eg These studies typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT is employed to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. ekb.egrsc.org The Molecular Electrostatic Potential (MEP) surface is also generated to identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. ekb.eg

Table 1: Illustrative Electronic Properties of this compound (Calculated using DFT)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.5 eV
Electron Affinity2.1 eV
Electronegativity (χ)4.3 eV
Chemical Hardness (η)2.2 eV

Note: The data in this table is illustrative and based on typical values for similar quinolone derivatives, as specific computational studies on this compound are not publicly available.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also applied to study quinolone derivatives. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of molecular properties. For halogenated compounds, ab initio calculations can elucidate the nature of halogen bonding and other non-covalent interactions that influence the crystal packing and molecular recognition processes. researchgate.netbit.edu.cn These calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and other spectroscopic parameters.

Quinolones, including this compound, can exist in different tautomeric forms, most notably the keto (quinolin-4(1H)-one) and enol (4-hydroxyquinoline) forms. researchgate.net Computational studies have been instrumental in determining the relative stabilities of these tautomers. Theoretical calculations for various quinolone derivatives consistently show a preference for the keto form. researchgate.netrsc.org The energy difference between the tautomeric forms is a key determinant of their equilibrium population. For similar systems, the keto form is often found to be more stable than the enol form, a preference that can be rationalized by the greater bond energies in the keto tautomer. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of this compound. These methods provide insights that complement the static picture offered by quantum chemical calculations.

Conformational analysis is performed to identify the stable conformers of a molecule and to understand the energy barriers between them. For this compound, the rotation of the methyl group and any potential flexibility in the quinolinone ring system are of interest. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis helps in understanding the molecule's preferred three-dimensional structure.

Table 2: Hypothetical Conformational Analysis of the Methyl Group in this compound

ConformerDihedral Angle (H-C-C-N)Relative Energy (kcal/mol)
Staggered 160°0.0
Eclipsed 1120°3.1
Staggered 2180°0.0
Eclipsed 2240°3.1
Staggered 3300°0.0
Eclipsed 3360°3.1

Note: This table presents a simplified, hypothetical conformational analysis of the methyl group rotation. The actual energetic profile would be more complex.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into the structural stability and flexibility of this compound in various environments, such as in solution or in a crystal lattice. nih.gov These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time. Analysis of the simulation trajectories can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which are measures of structural stability and flexibility, respectively. nih.gov

Structure-Property Relationships (SPR)

The electronic and chemical properties of this compound are significantly influenced by the nature and position of its substituents on the quinolinone core. The interplay between the electron-withdrawing bromo groups and the electron-donating methyl group dictates the molecule's reactivity, stability, and intermolecular interactions.

The reactivity of the quinolin-4(1H)-one scaffold is modulated by the electronic effects of its substituents. In the case of this compound, we have two opposing electronic influences.

Bromo Substituents: The bromine atoms at positions 3 and 6 are expected to exert a significant influence on the molecule's reactivity. Halogens, such as bromine, are deactivating groups due to their electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic rings. This deactivation generally makes the quinolinone core less susceptible to electrophilic aromatic substitution. However, they are also ortho-, para-directing for electrophilic substitution on the benzene (B151609) ring due to their electron-donating resonance effect (+M), though this is weaker than the inductive effect. The bromine at position 3 will directly influence the reactivity of the pyridinone ring, while the bromine at position 6 will primarily affect the benzene ring.

Methyl Substituent: Conversely, the methyl group at position 8 is an electron-donating group (+I effect), which increases the electron density of the benzene ring, thereby activating it towards electrophilic substitution. This activating effect is, however, likely to be counteracted by the deactivating effect of the bromo group at the adjacent position 6.

Computational studies on related halo- and methyl-substituted quinolines and quinolinones would typically involve the calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. For instance, the presence of electron-withdrawing groups generally lowers the energy of the LUMO, making the molecule a better electron acceptor. Conversely, electron-donating groups tend to raise the energy of the HOMO, making the molecule a better electron donor.

A hypothetical analysis based on these principles suggests that the regions around the carbonyl oxygen and the nitrogen atom would possess a high negative electrostatic potential, making them susceptible to electrophilic attack or coordination with metal ions. The carbon atoms bearing the bromo substituents would have a reduced electron density.

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for the structural elucidation of novel compounds. Density Functional Theory (DFT) methods, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for these calculations.

Predicted NMR Spectra: For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing bromo groups would be expected to cause a downfield shift (higher ppm) for the nearby protons and carbons. For example, the proton at position 5 would likely experience a significant downfield shift due to the adjacent bromo group at position 6. Similarly, the carbons C3 and C6 would show large downfield shifts. The methyl group at C8 would cause an upfield shift (lower ppm) for the methyl protons and the C8 carbon itself.

Predicted IR Spectra: The calculated IR spectrum would show characteristic vibrational frequencies. Key predicted peaks would include the C=O stretching vibration of the quinolinone carbonyl group, typically appearing in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the pyridinone ring would be predicted in the region of 3200-3400 cm⁻¹. C-Br stretching vibrations would be expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

The table below presents hypothetical, yet representative, computationally predicted spectroscopic data for this compound, based on trends observed in similar substituted quinolinones.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for this compound

ParameterPredicted ValueNotes
¹H NMR
H2~8.0-8.2 ppmDownfield due to proximity to N and C=O
H5~7.8-8.0 ppmDownfield due to adjacent Br at C6
H7~7.4-7.6 ppmInfluenced by both Br at C6 and CH₃ at C8
CH₃ (at C8)~2.3-2.5 ppmTypical range for an aromatic methyl group
NH~11.0-12.0 ppmBroad singlet, downfield
¹³C NMR
C2~140-142 ppm
C3~115-118 ppmShielded by Br, but also influenced by C=O
C4~175-178 ppmCarbonyl carbon, significantly downfield
C4a~138-140 ppm
C5~125-127 ppm
C6~118-120 ppmCarbon bearing Br
C7~130-132 ppm
C8~128-130 ppmCarbon bearing CH₃
C8a~145-147 ppm
CH₃ (at C8)~15-17 ppm
IR Frequencies
N-H stretch~3300 cm⁻¹
C=O stretch~1670 cm⁻¹
C=C stretch~1600, 1480 cm⁻¹Aromatic ring vibrations
C-Br stretch~550 cm⁻¹

Applications As Synthetic Intermediates and Scaffold for Advanced Materials

Precursor for Fused Heterocyclic Systems

The development of fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. The 3,6-Dibromo-8-methylquinolin-4(1H)-one scaffold is an ideal starting point for synthesizing polycyclic compounds with diverse biological and photophysical properties.

The synthesis of pyrazolo[4,3-c]quinolines is of significant interest due to their potential pharmacological activities. While direct synthesis from this compound is a subject of ongoing research, the general synthetic strategies for related quinolones provide a clear pathway. The presence of a bromine atom at the C3 position is particularly advantageous for the construction of the pyrazole (B372694) ring.

A plausible synthetic route would involve the reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. This reaction would proceed through a nucleophilic substitution of the C3-bromo group, followed by an intramolecular cyclization to yield the desired pyrazolo[4,3-c]quinoline core. The reaction conditions can be optimized using various catalysts and solvents to achieve high yields. The resulting 1H-Pyrazolo[4,3-c]quinoline derivatives can be further functionalized at the remaining bromine position (C6) to generate a library of compounds for biological screening. The general approach to synthesizing pyrazolo[3,4-b]quinolines from quinoline (B57606) derivatives often involves the reaction of hydrazines with activated quinoline precursors. mdpi.com Similarly, the synthesis of pyrazolo[4,3-c]quinolin-4-ones has been reported, highlighting the versatility of the quinolone scaffold in creating these fused systems. researchgate.netresearchgate.net

Thieno[3,2-c]quinolines are another class of fused heterocycles with promising applications, including as potential antiproliferative agents. nih.govresearchgate.net The synthesis of these compounds often involves the construction of a thiophene (B33073) ring onto a quinoline scaffold. Starting with this compound, a potential synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, at the C3-bromo position with a suitable thiophene-based organometallic reagent.

Alternatively, a Gewald-type reaction could be employed. This would involve the reaction of the quinolinone with elemental sulfur and a compound containing an active methylene (B1212753) group, such as a malononitrile (B47326) or a cyanoacetate, in the presence of a base. This would lead to the in-situ formation and annulation of the thiophene ring. The resulting thieno[3,2-c]quinoline could then be further modified at the C6-bromo position. Reviews on the synthesis of thieno[3,2-c]quinolines highlight various methods starting from different quinoline derivatives, which could be adapted for this compound. tandfonline.comingentaconnect.combohrium.com

The reactivity of the bromine atoms on the this compound scaffold opens up possibilities for the synthesis of a wide array of other polycyclic aromatic compounds. Through sequential cross-coupling reactions, additional aromatic or heteroaromatic rings can be fused to the quinolinone core. For instance, a Suzuki coupling at the C6-bromo position with an appropriate boronic acid, followed by an intramolecular cyclization, could lead to the formation of more extended, planar aromatic systems. These compounds are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Scaffold for Ligand Design

The quinolinone framework is a well-established scaffold in the design of ligands for various metal ions and as a platform for fluorescent probes. The specific substitution pattern of this compound offers unique opportunities for creating highly selective and sensitive molecular tools.

The nitrogen and oxygen atoms in the quinolinone core of this compound can act as a bidentate chelation site for a variety of metal ions. The electronic properties of the quinolinone ring, and consequently its coordination behavior, can be fine-tuned by the presence of the bromo and methyl substituents. The bromine atoms can also serve as handles for introducing other coordinating groups through cross-coupling reactions, thereby creating more complex, multidentate ligands. These ligands can be used to form stable metal complexes with potential applications in catalysis, bioinorganic chemistry, and materials science.

The quinolinone scaffold is inherently fluorescent, and its photophysical properties can be modulated by the introduction of various substituents. The this compound derivative can serve as a core structure for the development of novel fluorescent probes and dyes. The bromine atoms can be replaced with fluorogenic groups or moieties that undergo a change in fluorescence upon binding to a specific analyte. This makes them promising candidates for the development of chemosensors for the detection of metal ions, anions, or biologically important molecules. The development of fluorescent probes often utilizes molecular scaffolds that can be synthetically modified to create libraries of candidates with diverse properties. nih.govrsc.org

Role in Material Science Research

The potential of quinolin-4(1H)-one derivatives in material science is an active area of research. The core structure is amenable to various chemical modifications, allowing for the fine-tuning of its electronic and optical properties. Bromination, as in the case of the target compound, is a key functionalization that can pave the way for further synthetic transformations (e.g., cross-coupling reactions) to build more complex, functional molecules for material applications.

Investigation of Photophysical Properties

A comprehensive investigation into the photophysical properties of this compound would be foundational to understanding its potential in optoelectronic applications. Such a study would typically involve:

Absorption and Emission Spectroscopy: Characterizing the compound's ability to absorb and emit light. This would involve measuring its UV-Visible absorption spectrum to identify the wavelengths of light it absorbs and its photoluminescence spectrum to determine the color of light it emits upon excitation. Key parameters to be determined would include the absorption maxima (λabs) and emission maxima (λem).

Quantum Yield Measurement: Quantifying the efficiency of the emission process. The photoluminescence quantum yield (ΦPL) is a critical parameter that indicates the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications in lighting and displays.

Fluorescence Lifetime: Measuring the average time the molecule spends in the excited state before returning to the ground state. This property is crucial for understanding the dynamics of the excited state and is relevant for applications such as sensors and organic light-emitting diodes (OLEDs).

Currently, there is no published data available for these specific photophysical parameters for this compound.

Interactive Data Table: Hypothetical Photophysical Data

The following table is a hypothetical representation of data that would be collected in a research setting. No experimental data has been found for this specific compound.

Property Value Unit
Absorption Maxima (λabs) Data not available nm
Emission Maxima (λem) Data not available nm
Photoluminescence Quantum Yield (ΦPL) Data not available %

Optoelectronic Applications (Conceptual Discussion)

Conceptually, a molecule with the structure of this compound could be explored for several optoelectronic applications. The quinolinone core is known to be a good electron-transporting moiety, and the presence of bromine atoms could enhance spin-orbit coupling, potentially making it a candidate for phosphorescent materials.

Potential, yet unproven, applications could include:

Organic Light-Emitting Diodes (OLEDs): As a host material for phosphorescent emitters or as a blue-emitting dopant itself, depending on its emission characteristics. The dibromo substitution could be advantageous for triplet harvesting.

Fluorescent Sensors: The quinolinone scaffold is known to interact with various ions and molecules. The specific substitution pattern of this compound might make it a selective sensor for certain analytes, where the binding event would lead to a change in its fluorescence properties.

Organic Photovoltaics (OPVs): While less common, quinoline derivatives have been explored as non-fullerene acceptors or as part of donor polymers. The electronic properties endowed by the dibromo and methyl substitutions would need to be evaluated to determine its suitability.

It must be reiterated that these are conceptual applications based on the known properties of similar chemical structures. Without dedicated research and experimental data, the actual performance and suitability of this compound in these areas remain undetermined.

Q & A

Q. How can researchers optimize the synthesis of 3,6-Dibromo-8-methylquinolin-4(1H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate brominating agents (e.g., NBS or PBr₃), controlling reaction temperature, and using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. For example, describes a reflux method with absolute ethanol and stoichiometric control of reagents to achieve 77% yield in a related quinolinone derivative. Key parameters include reaction time (15–30 minutes for intermediates) and purification via recrystallization from DMF or ethanol . Monitoring by TLC and adjusting pH during workup can minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • ¹H NMR : Assign signals by comparing chemical shifts to analogous compounds. For instance, methyl groups in the 8-position typically resonate at δ ~2.3–2.5 ppm, while aromatic protons in brominated regions appear downfield (δ 7.2–8.2 ppm). highlights the use of DMSO-d₆ for resolving exchangeable protons (e.g., NH or OH) .
  • IR : Confirm carbonyl (C=O) stretches at ~1660 cm⁻¹ and hydrogen-bonded C=O at ~1625 cm⁻¹. Discrepancies in peak assignments (e.g., overlapping C=N and C=C stretches) can be resolved by comparing computational vibrational spectra (DFT) with experimental data .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with theoretical masses. Contradictions due to isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) require careful deconvolution .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for redox inhibition or antimicrobial activity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase or redox enzymes). demonstrates this approach for para-quinone-based inhibitors, focusing on binding affinity and steric compatibility .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental redox potentials. Adjust substituents (e.g., electron-withdrawing bromine) to modulate reactivity .
  • SAR Analysis : Compare activity of analogs (e.g., 6-methoxy or 8-fluoro variants from ) to identify pharmacophoric features .

Q. What strategies resolve contradictory biological data in antimicrobial assays for quinolinone derivatives?

  • Methodological Answer :
  • Triangulation : Validate results using multiple assays (e.g., broth microdilution, disk diffusion, and time-kill studies). emphasizes combining quantitative (MIC values) and qualitative (zone-of-inhibition) data to confirm activity .
  • Control Experiments : Test for compound stability (e.g., HPLC purity checks post-assay) and cytotoxicity against mammalian cells to distinguish specific antimicrobial effects from nonspecific toxicity .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance. For low reproducibility, increase biological replicates or use standardized inoculum sizes .

Q. How do crystallographic challenges (e.g., twinning or poor diffraction) impact structural determination of halogenated quinolinones?

  • Methodological Answer :
  • Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) and cryocooling to mitigate radiation damage. notes SHELXL’s robustness in refining twinned data via HKLF 5 format .
  • Space Group Determination : For ambiguous systematic absences, test multiple space groups (e.g., P2₁/c vs. C2/c) and validate with Rint values. ’s single-crystal study (R factor = 0.049) exemplifies rigorous refinement .
  • Halogen Placement : Resolve disordered bromine atoms using PART instructions in SHELXL and validate with residual density maps .

Methodological Tables

Table 1 : Key Spectral Data for this compound Analogues

Compound¹H NMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)Reference
6-Bromo-5,8-dimethoxy7.68–7.64 (m, 1H), 3.97 (s, OCH₃)1663 (C=O), 1625 (H-bonded C=O)282.9845 (calc. 282.9844)
8-Bromo-1,2-dihydro8.13 (dd, J = 2.7, 9 Hz)1660 (C=O)224.05 (M⁺)

Table 2 : Reaction Optimization Parameters for Brominated Quinolinones

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or ethanolEnhances solubility
Temperature80–100°C (reflux)Accelerates bromination
CatalystFeCl₃ or AlCl₃Facilitates electrophilic substitution

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